molecular formula C9H9ClN2S B2670817 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine CAS No. 1388056-60-7

4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B2670817
CAS No.: 1388056-60-7
M. Wt: 212.7
InChI Key: RDWCQBKHSLIARC-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core with substituents at positions 2 (ethyl), 4 (chlorine), and 7 (methyl). Its molecular formula is C₉H₉ClN₂S, with a molecular weight of 212.70 g/mol (calculated from structural data) . This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing kinase inhibitors targeting diseases such as non-small cell lung cancer (NSCLC) .

Properties

IUPAC Name

4-chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-3-6-11-7-5(2)4-13-8(7)9(10)12-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWCQBKHSLIARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)Cl)SC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388056-60-7
Record name 4-chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine
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Preparation Methods

The synthesis of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related thieno[3,2-d]pyrimidine derivatives and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine 4-Cl, 2-Ethyl, 7-Me C₉H₉ClN₂S 212.70 Ethyl and methyl groups enhance lipophilicity
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine 2,4-diCl, 7-Me C₇H₄Cl₂N₂S 219.09 Higher reactivity due to two chlorines
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine 4-Cl, 2-CF₃ C₇H₃ClF₃N₂S 242.62 CF₃ group increases metabolic stability
4-Chloro-6-methylthieno[3,2-d]pyrimidine 4-Cl, 6-Me C₇H₅ClN₂S 184.65 Methyl at position 6 alters steric effects
Ethyl 4-chloro-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate Extended fused-ring system C₂₁H₁₇ClN₄O₃S 440.90 Pyrido fusion adds complexity and bulk

Substituent Effects on Physicochemical Properties

  • Reactivity: Dichloro derivatives (e.g., 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine) exhibit higher reactivity at position 2, enabling sequential substitutions .
  • Stability: Trifluoromethyl groups (e.g., 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine) enhance metabolic stability due to fluorine’s electronegativity .

Biological Activity

4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources and research findings.

Chemical Structure

The molecular formula of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine is represented as follows:

  • Chemical Formula : C_9H_10ClN_3S
  • Molecular Weight : Approximately 213.71 g/mol

The structure features a thieno[3,2-d]pyrimidine core with a chlorine atom at the 4-position and ethyl and methyl groups at the 2 and 7 positions, respectively. This unique arrangement contributes to its biological properties.

Synthesis

The synthesis of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of Thienopyrimidine Core : Utilizing thioketones and appropriate amines.
  • Chlorination : Introducing the chlorine substituent through electrophilic substitution.
  • Alkylation : Adding ethyl and methyl groups via alkylation reactions.

Antimicrobial Properties

Research indicates that 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine exhibits significant antimicrobial activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicans0.83 µM

The compound shows selective action against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in DNA replication and repair, such as DNA gyrase .

The biological activity of 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to critical enzymes such as DNA gyrase and MurD, disrupting bacterial cell division .
  • Membrane Disruption : It may compromise bacterial cell membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study reported that derivatives including 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine demonstrated lower MIC values compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving human keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3), the compound showed promising results with lower toxicity profiles compared to existing chemotherapeutics .

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